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Compound of Interest

Compound Name: (R)-Oxybutynin-d10

Cat. No.: B15616525 Get Quote

Technical Guide: (R)-Oxybutynin-d10
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Oxybutynin-d10, a deuterated

analog of the active enantiomer of oxybutynin. This document details its chemical properties,

purity, and relevant analytical methodologies, designed to support research and development

activities.

Certificate of Analysis and Purity
While a specific Certificate of Analysis for a single batch of (R)-Oxybutynin-d10 is not publicly

available, the information compiled from leading suppliers provides key quality and

characteristic data. Isotope-labeled standards like (R)-Oxybutynin-d10 are crucial for

pharmacokinetic and metabolic studies, serving as internal standards for quantitative analysis.

Table 1: Chemical and Physical Data for (R)-Oxybutynin-d10

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15616525?utm_src=pdf-interest
https://www.benchchem.com/product/b15616525?utm_src=pdf-body
https://www.benchchem.com/product/b15616525?utm_src=pdf-body
https://www.benchchem.com/product/b15616525?utm_src=pdf-body
https://www.benchchem.com/product/b15616525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Source

IUPAC Name

4-(bis(ethyl-d5)amino)but-2-yn-

1-yl (R)-2-cyclohexyl-2-

hydroxy-2-phenylacetate

Daicel Pharma Standards[1]

CAS Number 1189190-67-7 (Free Base) Daicel Pharma Standards[1]

Molecular Formula
C₂₂H₂₁D₁₀NO₃ (Free Base);

C₂₂H₂₂D₁₀ClNO₃ (HCl Salt)
Daicel Pharma Standards[1]

Molecular Weight
367.56 g/mol (Free Base);

404.01 g/mol (HCl Salt)
Daicel Pharma Standards[1]

Solubility Methanol Daicel Pharma Standards[1]

Storage Condition 2-8°C Daicel Pharma Standards[1]

Table 2: Typical Purity and Isotopic Enrichment
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Analysis Specification Notes

Purity ≥98% (by HPLC)

Purity is typically determined

by High-Performance Liquid

Chromatography (HPLC). The

exact purity is lot-specific and

would be detailed on the

Certificate of Analysis provided

with the purchased material.

IsotopicEnrichment ≥99% Deuterium Incorporation

The high isotopic enrichment

ensures minimal interference

from the non-deuterated

analog in mass spectrometry-

based assays.

EnantiomericPurity ≥99% (R)-enantiomer

The enantiomeric purity is

critical as the pharmacological

activity of oxybutynin resides

predominantly in the (R)-

enantiomer. Chiral HPLC

methods are employed to

determine this.

Mechanism of Action: Signaling Pathway
Oxybutynin is an anticholinergic agent that exerts its effects by acting as a competitive

antagonist of muscarinic acetylcholine receptors (mAChRs).[2][3] The (R)-enantiomer is the

more potent of the two stereoisomers.[4] Its primary therapeutic action is the relaxation of the

bladder's detrusor smooth muscle, which is mediated mainly through the blockade of M3

muscarinic receptors.[5][6] This action reduces involuntary contractions of the bladder, thereby

alleviating symptoms of overactive bladder such as urgency and frequency.[3] In addition to its

antimuscarinic effects, oxybutynin also possesses direct muscle relaxant and local anesthetic

properties.[6][7]
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Caption: Mechanism of Action of (R)-Oxybutynin

Experimental Protocols
The following are representative experimental protocols for the analysis of (R)-Oxybutynin-
d10. These are based on validated methods for oxybutynin and its metabolites and can be

adapted for the deuterated standard.

Purity Determination by High-Performance Liquid
Chromatography (HPLC)
This method is suitable for determining the chemical purity of (R)-Oxybutynin-d10.

Workflow:

Caption: HPLC Purity Analysis Workflow

Methodology:

Chromatographic System: A standard HPLC system with a UV detector.

Column: Symmetry C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[8][9]

Mobile Phase: A mixture of 1% orthophosphoric acid, acetonitrile, and methanol in a ratio of

40:45:15 (v/v/v).[8][9]

Flow Rate: 1.0 mL/min.[8][9]

Injection Volume: 20 µL.[8][9]
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Detection: UV at 205 nm.[8][9]

Standard Preparation: Accurately weigh and dissolve (R)-Oxybutynin-d10 in the mobile

phase to a known concentration (e.g., 100 µg/mL).

Sample Preparation: Prepare the sample in the mobile phase at a concentration similar to

the standard.

Analysis: Inject the standard and sample solutions into the HPLC system. The purity is

calculated by comparing the peak area of the main component to the total peak area of all

components in the chromatogram.

Enantiomeric Purity by Chiral HPLC
This method is used to determine the enantiomeric excess of the (R)-isomer.

Methodology:

Chromatographic System: HPLC with a UV detector.

Column: Lux® i-Amylose-3 immobilized polysaccharide-based chiral stationary phase or a

similar chiral column.

Mobile Phase: A mixture of Hexane and Isopropanol with 0.1% Diethylamine (80:20 v/v).

Flow Rate: 0.6 mL/min.

Injection Volume: 10 µL.

Detection: UV, wavelength to be optimized (e.g., 220 nm).

Sample Preparation: Dissolve the (R)-Oxybutynin-d10 sample in the mobile phase.

Analysis: The separation of the (R) and (S) enantiomers is achieved on the chiral column.

The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Quantification in Biological Matrices by LC-MS/MS
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(R)-Oxybutynin-d10 is an ideal internal standard for the quantification of (R)-Oxybutynin in

biological samples like plasma or urine.

Workflow:

Sample Collection
(e.g., Plasma)

Spiking with
(R)-Oxybutynin-d10 (IS)

Sample Preparation
(e.g., LLE or SPE)

LC Separation

MS/MS Detection
(MRM Mode)

Data Analysis
(Analyte/IS Ratio)

Click to download full resolution via product page

Caption: Bioanalytical Workflow using LC-MS/MS

Methodology:

System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer

(LC-MS/MS).
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Sample Preparation:

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise

amount of (R)-Oxybutynin-d10 internal standard solution.[10]

Perform protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase

extraction (SPE) to isolate the analyte and internal standard. A common LLE solvent is n-

hexane.[10]

Evaporate the organic layer and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

Column: UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.[10]

Mobile Phase: Methanol-water (containing 2 mmol/L ammonium acetate and 0.1% formic

acid; 90:10, v/v).[10]

Flow Rate: Adapted for the specific column dimensions.

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Oxybutynin: m/z 358.2 → 142.2[11]

(R)-Oxybutynin-d10 (IS): The precursor ion will be approximately m/z 368.2

(M+10+H)⁺. The product ion would likely be the same as the non-deuterated form (m/z

142.2), assuming the deuterium labels are on the diethylamino group which is lost. This

transition must be empirically determined.

Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte

to the internal standard against the concentration of the analyte. The concentration of

oxybutynin in the unknown samples is then determined from this curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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